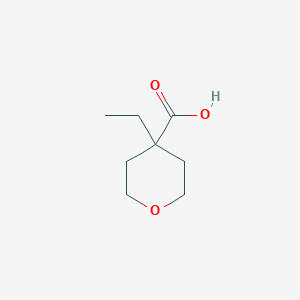

4-Ethyloxane-4-carboxylic acid

Beschreibung

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, oxygen-containing heterocycles, known as oxanes, are of significant interest. Oxane carboxylic acids, a specific class of these compounds, are characterized by the presence of a saturated six-membered ring with one oxygen atom (an oxane or tetrahydropyran (B127337) ring) and a carboxylic acid functional group. clockss.orgmatrix-fine-chemicals.com These molecules serve as versatile building blocks, or synthons, in the synthesis of more complex heterocyclic structures. clockss.org The reactivity of the carboxylic acid group, combined with the structural features of the oxane ring, allows for a wide range of chemical transformations, making them valuable intermediates in preparative chemistry. clockss.org The study of oxane carboxylic acids contributes to the broader understanding of reaction mechanisms, stereochemistry, and the development of novel synthetic methodologies within heterocyclic chemistry.

Significance of Oxane and Tetrahydropyran Ring Systems as Molecular Scaffolds in Chemical Biology and Medicinal Chemistry

The oxane, or tetrahydropyran (THP), ring system is a prevalent and important structural motif in the fields of chemical biology and medicinal chemistry. pharmablock.comchemicalbook.com Its significance stems from its presence in numerous biologically active natural products, including marine toxins and macrolides with anticancer properties. chemicalbook.com In drug discovery, the THP scaffold is often used as a bioisostere for other cyclic systems, such as cyclohexane (B81311). pharmablock.com This substitution can lead to improved physicochemical properties of a drug candidate, such as enhanced aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to stronger binding interactions with biological targets like enzymes and receptors. pharmablock.com The rigid conformation of the THP ring can also help in optimizing the three-dimensional structure of a molecule for better target engagement. pharmablock.com Consequently, the incorporation of THP moieties is a common strategy employed by medicinal chemists to refine the properties of lead compounds and develop new therapeutic agents with improved efficacy. pharmablock.comsolubilityofthings.comauctoresonline.org

Focus on 4-Ethyloxane-4-carboxylic acid

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCAVUAOBMQZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158759-88-6 | |

| Record name | 4-ethyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 4 Ethyloxane 4 Carboxylic Acid

4-Ethyloxane-4-carboxylic acid is a specific derivative within the oxane carboxylic acid family. Its chemical structure consists of an oxane (tetrahydropyran) ring substituted at the 4-position with both an ethyl group and a carboxylic acid group. uni.lu This disubstitution at the same carbon atom creates a quaternary center. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1158759-88-6 | arctomsci.comkeyorganics.netarctomsci.comcymitquimica.com |

| Molecular Formula | C8H14O3 | uni.lukeyorganics.netmolcore.com |

| Molecular Weight | 158.19 g/mol | molcore.com |

| Monoisotopic Mass | 158.0943 Da | uni.lu |

| Predicted XlogP | 0.8 | uni.lu |

Applications in Research

Strategies for Tetrahydropyran Ring Construction

The formation of the tetrahydropyran skeleton is a cornerstone of many natural product syntheses. rsc.orgresearchgate.net A range of cyclization strategies have been developed to afford these heterocycles with high levels of control over stereochemistry.

Intramolecular cyclizations are a powerful and direct means of forming the THP ring. These reactions often involve the attack of an internal nucleophile, typically a hydroxyl group, onto an electrophilic center within the same molecule.

One prominent method is the oxidative C-H activation of allylic or benzylic ethers. pitt.edumdpi.com For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate an oxocarbenium ion from an allylic ether, which is then trapped intramolecularly by a nucleophile to form the THP ring. mdpi.comnih.gov This approach is noted for its ability to proceed with high diastereocontrol. nih.gov Another strategy involves the cyclization of epoxy alcohols. In biosynthetic pathways, the enzyme-catalyzed epoxidation of an unsaturated hydroxy acid can be followed by a regioselective cyclization to yield the tetrahydropyran ring. rsc.org This concept is mirrored in synthetic chemistry, where the cyclization of 4,5-epoxy alcohols can lead to THP formation, although it often competes with the formation of the smaller tetrahydrofuran (B95107) ring. rsc.org

Table 1: Examples of Intramolecular Cyclization for THP Synthesis

| Starting Material Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Benzylic/Allylic Ethers | DDQ | Substituted Tetrahydropyrans | nih.gov |

| Unsaturated Hydroxy Esters | Epoxidation agent, then cyclization | Tetrahydropyrans and Tetrahydrofurans | rsc.org |

| δ-hydroxy olefins | Ruthenium Hydride Complexes | 2,6-cis-substituted Tetrahydropyrans | rsc.org |

Hetero-Diels-Alder Cycloadditions

The hetero-Diels-Alder (HDA) reaction is a highly effective method for constructing six-membered heterocycles, including tetrahydropyrans. researchgate.netwikipedia.orgnih.gov This pericyclic reaction involves a [4+2] cycloaddition between a conjugated diene and a heterodienophile, such as a carbonyl compound (oxo-Diels-Alder) or an imine (aza-Diels-Alder). wikipedia.org

In the context of THP synthesis, an electron-rich diene reacts with an aldehyde or ketone, where the carbonyl group acts as the dienophile, to form a dihydropyran ring. wikipedia.orgorganic-chemistry.org This intermediate can then be readily reduced to the corresponding saturated tetrahydropyran. The HDA reaction is valued for its ability to create multiple stereocenters in a single, predictable step. nih.gov Organocatalytic systems have been developed to achieve high diastereo- and enantioselectivity in these reactions, affording trifluoromethyl-substituted tetrahydropyranones from enones and aryl trifluoromethyl ketones. rsc.org

Table 2: Hetero-Diels-Alder Reaction Variants for Heterocycle Synthesis

| Reaction Name | Diene | Dienophile | Product | Reference |

|---|---|---|---|---|

| oxo-Diels-Alder | Conjugated Diene | Carbonyl Group (e.g., Aldehyde) | Dihydropyran Ring | wikipedia.org |

| aza-Diels-Alder | Conjugated Diene | Imine | N-Heterocyclic Compound | wikipedia.org |

| Organocatalytic oxa-HDA | Enamine of Enone | Aryl Trifluoromethyl Ketone | Trifluoromethyl-substituted Tetrahydropyranone | rsc.org |

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool in the synthesis of cyclic compounds, including tetrahydropyrans. rsc.orgresearchgate.net This reaction typically employs ruthenium-based catalysts, such as the Hoveyda-Grubbs catalysts, to form a carbon-carbon double bond within a diene-containing acyclic precursor, thereby closing the ring. rsc.orgnih.gov

In many syntheses, RCM is used to form a dihydropyran intermediate from a precursor such as an enol ether. nih.govnih.gov This dihydropyran is then stereoselectively hydrogenated in a subsequent step to furnish the final tetrahydropyran derivative. nih.gov This two-step sequence allows for the construction of highly substituted THP rings. nih.gov Domino processes that combine olefin cross-metathesis with an intramolecular oxa-conjugate cyclization have also been developed to provide 2,6-cis-substituted tetrahydropyrans directly from δ-hydroxy olefins and α,β-unsaturated carbonyl compounds. rsc.org

Cyclizations that proceed through oxocarbenium ion intermediates are a widespread and effective strategy for constructing tetrahydropyran rings. rsc.orgpitt.edu These reactive cations can be generated from various precursors, including acetals, hemiacetals, or allylic/benzylic ethers, often through the action of a Lewis acid or an oxidizing agent. pitt.edumdpi.com

The Prins cyclization is a classic example, where an oxocarbenium ion, generated from an aldehyde and a homoallylic alcohol, is trapped by the alkene to form the THP ring. mdpi.comnih.gov Significant research has focused on silyl-Prins cyclizations, where the oxocarbenium ion is trapped by nucleophiles like allylsilanes or vinylsilanes. nih.govbeilstein-journals.org These reactions often exhibit excellent stereoselectivity, which is rationalized by the adoption of a chair-like transition state. mdpi.com For example, DDQ-mediated oxidation of allylic or benzylic ethers can generate an oxocarbenium ion that undergoes intramolecular attack by an enol acetate (B1210297) to yield 2,6-cis-substituted tetrahydropyran-4-one derivatives. mdpi.com

Intramolecular hydroalkoxylation of δ-hydroxy olefins provides a direct and atom-economical route to tetrahydropyrans. organic-chemistry.orgresearchgate.net This reaction involves the addition of an alcohol's O-H bond across a carbon-carbon double bond within the same molecule. The process is typically catalyzed by transition metals such as platinum, gold, or cobalt, or by Brønsted acids. organic-chemistry.orgdntb.gov.uanih.gov

Platinum-catalyzed hydroalkoxylation has been shown to be effective for the synthesis of THP derivatives from δ-hydroxy olefins, tolerating a wide array of functional groups. nih.govorganic-chemistry.org Acid-mediated cyclizations, for instance using p-Toluenesulfonic acid (p-TsOH), have also proven efficient for the stereoselective synthesis of highly substituted tetrahydropyrans from silylated alkenols. mdpi.com A Brønsted acid-catalyzed approach using triflic acid (TfOH) and hexafluoroisopropanol (HFIP) enables the preparation of 1,1,1'-trisubstituted THP derivatives under mild conditions. dntb.gov.ua

Functional Group Transformations for Carboxylic Acid Moiety Introduction

The introduction of the carboxylic acid group at the C4 position can be achieved through several strategic approaches. One common method involves the cyclization of a precursor that already contains the necessary carbon framework. For example, the reaction of bis-(2-chloroethyl) ether with diethyl malonate yields diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.comgoogle.com This intermediate is then subjected to hydrolysis to form the corresponding dicarboxylic acid, followed by a controlled thermal decarboxylation to furnish the final tetrahydropyran-4-carboxylic acid. ijprajournal.com

Alternatively, the carboxylic acid functionality can be introduced at a late stage of the synthesis. rsc.org This can be achieved by the oxidation of a pre-existing functional group on the tetrahydropyran ring, such as a primary alcohol or an aldehyde. Another route involves the conversion of a nitrile group to a carboxylic acid via hydrolysis. nih.gov In some total syntheses, the carboxylic acid is installed in the final step to avoid potential instability of the molecule under various reaction conditions. rsc.org For instance, 3-hydroxy acids can be cyclized using an acidic catalyst like boron trifluoride diethyl etherate to directly form tetrahydropyran-2-yl acetic acid derivatives. jst.go.jp

Table 3: Methods for Introducing the Carboxylic Acid Moiety

| Precursor | Key Transformation(s) | Product | Reference |

|---|---|---|---|

| Diethyl malonate & Bis-(2-chloroethyl) ether | Cyclization, Hydrolysis, Decarboxylation | Tetrahydropyran-4-carboxylic acid | ijprajournal.com |

| 3-Hydroxy-3,7-dimethyloct-6-enoic acid | Acid-catalyzed cyclization | (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid | jst.go.jp |

| 2,7-Dioxaspiro[4.4]nonane-1,6-dione | Reaction with water in presence of acidic catalyst | Tetrahydropyran-4-carboxylic acid | google.com |

Hydrolysis of Esters and Nitriles

The hydrolysis of ester and nitrile functionalities provides a reliable and extensively utilized route for the synthesis of carboxylic acids. These methods are foundational in organic synthesis and can be readily applied to precursors of this compound.

The conversion of esters to carboxylic acids can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of esterification and typically requires a large excess of water to drive the equilibrium towards the carboxylic acid and alcohol products. beilstein-journals.org Basic hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt, which is subsequently protonated in a separate acidic work-up step to furnish the final carboxylic acid. beilstein-journals.org

Nitriles, which are at the same oxidation state as carboxylic acids, can also be hydrolyzed to produce carboxylic acids. This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. chinesechemsoc.orgunlp.edu.ar The synthetic utility of this method is enhanced by the fact that nitriles can be prepared from alkyl halides via nucleophilic substitution with a cyanide ion, effectively allowing for a one-carbon homologation.

| Starting Material | Reagents and Conditions | Product | Notes |

| Ethyl 4-ethyloxane-4-carboxylate | 1. NaOH (aq), Reflux2. H₃O⁺ | This compound | Standard saponification followed by acidification. |

| 4-Cyano-4-ethyloxane | H₂SO₄ (aq), Heat | This compound | Acid-catalyzed hydrolysis of the nitrile group. |

| Methyl 4-phenyloxane-4-carboxylate | 1. KOH (aq), EtOH, Reflux2. HCl (aq) | 4-Phenyloxane-4-carboxylic acid | Saponification of a related aryl-substituted oxane ester. |

Oxidative Pathways to Carboxylic Acids

Oxidation reactions represent another major avenue for the synthesis of carboxylic acids from precursors with lower oxidation states, such as primary alcohols and aldehydes. bohrium.com A variety of oxidizing agents can be employed for these transformations.

The oxidation of primary alcohols to carboxylic acids is a common transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can effect this conversion. escholarship.org Similarly, chromium-based reagents such as Jones reagent (CrO₃ in aqueous sulfuric acid) are effective. acs.org More environmentally benign methods have also been developed, such as ruthenium-catalyzed oxidation using Oxone as a co-oxidant. researchgate.net Aldehydes are readily oxidized to carboxylic acids using a range of oxidants, including potassium permanganate and various chromium (VI) reagents. escholarship.org Milder and more selective methods, for instance, using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen, have also been reported. bldpharm.com

| Starting Material | Reagents and Conditions | Product | Notes |

| (4-Ethyloxan-4-yl)methanol | KMnO₄, NaOH (aq), Heat | This compound | Oxidation of a primary alcohol. |

| 4-Ethyloxane-4-carbaldehyde | CrO₃, H₂SO₄, Acetone (Jones Oxidation) | This compound | Oxidation of an aldehyde. |

| 1-Octanol | RuCl₃ (cat.), Oxone, CH₃CN/H₂O, 70°C | Octanoic acid | Example of a ruthenium-catalyzed oxidation of a primary alcohol. researchgate.net |

| Benzaldehyde | N-Hydroxyphthalimide (cat.), O₂, Solvent | Benzoic acid | Example of an organocatalyzed aerobic oxidation of an aldehyde. bldpharm.com |

Carboxylation Reactions

Carboxylation reactions involve the introduction of a carboxylic acid group into a molecule, typically by using carbon dioxide (CO₂) as a C1 source. A prominent method in this category is the carboxylation of organometallic reagents.

This synthetic strategy involves the initial formation of a potent nucleophile, such as a Grignard or organolithium reagent, from an organic halide. This organometallic intermediate then reacts with carbon dioxide in an electrophilic attack to produce the salt of the carboxylic acid, which upon acidic work-up yields the desired product. rsc.org A significant limitation of this method is the incompatibility of organometallic reagents with acidic functional groups like alcohols or even the C-H of terminal alkynes. acs.org More recent advancements have described transition-metal-catalyzed carboxylation reactions. For example, nickel-catalyzed reductive carboxylation of allylic alcohols with CO₂ has been developed to produce β,γ-unsaturated carboxylic acids. acs.org Furthermore, photoredox-catalyzed carboxylation of benzylic C(sp³)–O bonds in ethers with CO₂ has been shown to be an effective method for producing aryl acetic acids. rsc.org

| Starting Material | Reagents and Conditions | Product | Notes |

| 4-Bromo-4-ethyloxane | 1. Mg, THF2. CO₂3. H₃O⁺ | This compound | Via a Grignard reagent. The starting halide would need to be synthesized. |

| 4-Chloro-4-ethyloxane | 1. Li, THF2. CO₂3. H₃O⁺ | This compound | Via an organolithium reagent. |

| Styrene (B11656) | Ni(acac)₂, Cs₂CO₃, Et₂Zn, CO₂ | α-Carboxylated styrene derivative | Example of a nickel-catalyzed hydrocarboxylation. nih.gov |

Stereochemical Control in Oxane Carboxylic Acid Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly when targeting complex molecules with defined three-dimensional structures.

Diastereoselective Synthesis

The synthesis of substituted oxanes often leads to the formation of diastereomers. Diastereoselective reactions aim to control the relative configuration of newly formed stereocenters. For instance, the cyclization of homoallylic acetals under acidic conditions can produce 2,4,5-trisubstituted tetrahydropyrans with high stereocontrol. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines, which are nitrogen-containing analogs of oxanes, has been developed where the selectivity is controlled by the order of the reaction sequence. nih.gov Furthermore, cascade Michael reactions have been employed for the diastereoselective synthesis of highly substituted cyclohexanones, which can be conceptually extended to oxane systems. beilstein-journals.org

Enantioselective Synthesis

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved using chiral catalysts or auxiliaries. For example, the enantioselective synthesis of chiral carboxylic acids has been accomplished from alkynes and formic acid through a nickel-catalyzed cascade reaction. In the context of oxane-containing structures, challenges such as racemization during cyclization can occur. The use of asymmetric catalysis, for instance with Jacobsen's thiourea (B124793) catalysts, or chiral auxiliaries like Evans' oxazolidinones, can improve the enantiomeric excess of the product. Iridium-catalyzed allylic alkylation has also been developed for the enantioselective synthesis of α-quaternary carboxylic acid derivatives.

Catalytic Systems in Oxane Carboxylic Acid Synthesis

Catalysis plays a pivotal role in the development of efficient and selective synthetic methods. Various catalytic systems have been applied to the synthesis of cyclic ethers and their derivatives.

Transition-metal catalysis is widely employed. For example, nickel-catalyzed reactions have been used for the reductive hydroalkylation and hydroarylation of enol ethers to form C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. chinesechemsoc.org Copper-catalyzed reactions have been developed for the dual C–O bond cleavage of cyclic ethers with carboxylic acids to synthesize iodoalkyl esters. In the realm of carboxylation, nickel-catalyzed reactions have been shown to be effective for the carboxylation of unactivated alkyl halides with CO₂ at atmospheric pressure. acs.org

Organocatalysis provides a metal-free alternative. For instance, N-hydroxyphthalimide (NHPI) has been used as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids. bldpharm.com Furthermore, bifunctional organocatalysis has been utilized in cascade reactions to synthesize spiro-oxindole derivatives with high diastereoselectivity.

Finally, photoredox catalysis has emerged as a powerful tool. Visible-light photoredox catalysis has enabled the direct carboxylation of tertiary benzylic C(sp³)–H bonds with CO₂ acs.org and the carboxylation of benzylic C(sp³)–O bonds in ethers. rsc.org

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone for the construction of cyclic ethers, including oxane derivatives. These catalysts facilitate ring formation by activating functional groups and promoting intramolecular cyclization reactions. A common strategy involves the cyclization of unsaturated alcohols or the ring-opening of smaller heterocycles followed by rearrangement.

For instance, the synthesis of substituted oxane-carboxylic acids can be achieved through the acid-catalyzed cyclization of diols that possess carboxylic acid functionalities. Strong Brønsted acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid can effect these transformations, often via the formation of an intermediate oxocarbenium ion which is then trapped by an internal nucleophile. mdpi.com

More targeted approaches employ metal-based Lewis acids. Triflate salts of metals such as tin(IV) and aluminum(III) have been successfully used as catalysts for the selective cyclization of unsaturated alcohols to form cyclic ethers. researchgate.net Similarly, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are effective in promoting the intramolecular cyclization of open-chain precursors, such as hydroxy acids, to yield the oxane ring. The Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, is another powerful method for constructing tetrahydropyran rings and can be promoted by various Lewis acids. mdpi.comntu.edu.sg

Table 1: Examples of Lewis Acid-Catalyzed Oxane Synthesis

| Catalyst | Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Intramolecular Cyclization | Diol with carboxylic acid | Substituted oxane-carboxylic acid | |

| Trifluoroacetic acid (TFA) | Prins Cyclization | Vinylogous ester | Tetrahydropyran derivative | mdpi.com |

| Tin(IV) Triflates | Intramolecular Cyclization | Unsaturated alcohol | Cyclic ether | researchgate.net |

| Boron trifluoride etherate | Intramolecular Cyclization | Hydroxy acid | Oxane ring |

Transition Metal Catalysis (e.g., Gold, Platinum, Palladium)

Transition metals offer a versatile toolkit for synthesizing oxane rings through various mechanisms, including C-O bond formation, carbonylation, and cascade reactions. Gold, platinum, and palladium catalysts are particularly prominent in this field.

Gold and Platinum Catalysis: Gold and platinum catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. This reactivity has been harnessed to synthesize cyclic ethers from propargylic alcohols. nih.govscispace.comacs.org In a typical reaction, a gold(I) catalyst activates the alkyne, facilitating an intramolecular attack by a hydroxyl group to form the ether linkage. While many examples focus on the formation of smaller rings like oxetanes, the underlying principle is applicable to the synthesis of six-membered oxanes. nih.govorganic-chemistry.org For example, a general synthesis of oxetan-3-ones from propargylic alcohols proceeds via an α-oxo gold carbene intermediate. nih.govscispace.comacs.orgorganic-chemistry.org Platinum catalysts, such as PtCl₂, have also been explored for similar transformations. scispace.comacs.org

Palladium Catalysis: Palladium catalysis provides several distinct routes to oxane derivatives. One powerful method is the palladium-catalyzed carbonylation of halo alcohols, which can generate lactones that are precursors to or can be considered derivatives of oxane carboxylic acids. acs.org Palladium catalysts are also instrumental in cascade reactions. For instance, functionalized oxetanes have been assembled via a palladium-catalyzed aerobic cascade reaction of haloalkynes with unactivated alkenes. rsc.org Furthermore, palladium-catalyzed carboxylation reactions, which incorporate CO₂ into organic substrates, represent a direct method for creating the carboxylic acid moiety. encyclopedia.pub Such reactions have been applied to aryl epoxides and oxetanes to produce β- and γ-hydroxy acids, respectively. researchgate.net

Table 2: Selected Transition Metal-Catalyzed Syntheses of Oxane Analogs

| Metal Catalyst | Catalyst Example | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Gold (Au) | (2-biphenyl)Cy₂PAuNTf₂ | Intermolecular Alkyne Oxidation | Propargylic Alcohol | Oxetan-3-one | scispace.comacs.orgorganic-chemistry.org |

| Palladium (Pd) | Pd(OAc)₂ | Carbonylation | Halo Alcohol | Lactone | acs.org |

| Palladium (Pd) | Pd(0) | Carboxylation | Aryl Epoxide/Oxetane (B1205548) | β- or γ-Hydroxy Acid | researchgate.net |

| Palladium (Pd) | PdCl₂(dppf) | Suzuki-Miyaura Coupling | Boronic Acid, Vinyl Iodide | Diene Ester (THP precursor) | mdpi.com |

Organocatalysis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful strategy in asymmetric synthesis. nih.gov For the construction of oxane rings, organocatalytic methods often rely on activating substrates through the formation of iminium or enamine intermediates, or through hydrogen bonding interactions.

A key strategy for forming tetrahydropyran rings is the intramolecular oxa-Michael addition (IOMA). This reaction can be catalyzed by bifunctional organocatalysts, such as those bearing squaramide-sulfonamide motifs, which activate the substrate through multiple hydrogen bonds. nih.gov These catalysts can promote highly stereoselective cyclizations. For example, the Fuwa group has utilized an intramolecular oxa-Michael addition under thermodynamic conditions to forge the tetrahydropyran ring during the synthesis of neopeltolide (B1256781). mdpi.com While this specific example may use base catalysis, the principle is a prime target for organocatalytic development to achieve asymmetry. Additionally, organocatalysts have been developed for direct esterification of carboxylic acids and alcohols, which is a relevant transformation for derivatizing the final product. rsc.org

Biocatalytic Approaches

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. almacgroup.com Several classes of enzymes have been applied to the synthesis of chiral tetrahydropyran structures and related carboxylic acids.

Hydrolases, such as lipases, are widely used in biocatalysis. Their promiscuous ability to catalyze perhydrolysis allows for the synthesis of peroxycarboxylic acids, which can be used in subsequent epoxidation reactions. nih.gov This can be the first step in an epoxidation-cyclization sequence to form oxane rings, a strategy observed in the biosynthesis of natural products like the ambruticins. rsc.org Lipases are also employed in the enzymatic polymerization of monomers like ε-caprolactone with malic acid to create functional oligoesters, demonstrating their utility in forming related structures. mdpi.com

More specifically, dedicated cyclases have been identified and studied. The enzyme AmbDH3 from the ambruticin (B1664839) biosynthetic pathway catalyzes a stereoselective intramolecular oxa-Michael addition (IMOMA) to form tetrahydropyran rings. uni-hannover.de This enzyme has shown broad substrate tolerance and has been used on a gram scale, highlighting its potential for preparative biocatalysis. uni-hannover.de Furthermore, Carboxylic Acid Reductase (CAR) enzymes have been developed for the selective reduction of carboxylic acids to aldehydes, offering a biocatalytic route to modify the carboxyl group on an oxane ring. unl.eduresearchgate.net

Table 3: Examples of Biocatalytic Approaches to Oxane Synthesis and Derivatization

| Enzyme Class | Enzyme Example | Reaction Type | Application | Reference |

|---|---|---|---|---|

| Cyclase | AmbDH3 | Intramolecular Oxa-Michael Addition | Stereoselective synthesis of chiral tetrahydropyrans | uni-hannover.de |

| Hydrolase (Lipase) | Novozyme 435 | Ring-Opening Polymerization | Synthesis of oligoesters from ε-caprolactone and malic acid | mdpi.com |

| Reductase | Carboxylic Acid Reductase (CAR) | Carboxylic Acid Reduction | Conversion of carboxylic acids to aldehydes | unl.eduresearchgate.net |

| Transaminase | ATA-047 | Asymmetric Transamination | Synthesis of chiral amino methyl tetrahydrofuran | academie-sciences.fr |

Total Synthesis Strategies Involving Oxane Carboxylic Acid Segments

The synthetic methodologies described above are not merely academic exercises; they are enabling tools for the construction of complex, biologically active natural products that feature the oxane ring as a core structural motif. researchgate.net The total synthesis of these molecules often serves as a platform to showcase the efficiency and stereoselectivity of novel ring-forming strategies. mdpi.comnih.gov

A prominent example is the marine macrolide neopeltolide, a potent antiproliferative agent whose structure contains a 14-membered macrolactone fused to a substituted tetrahydropyran ring. mdpi.comnih.gov Numerous total syntheses of neopeltolide have been reported, employing diverse strategies to construct the tetrahydropyran segment. These include:

Prins Cyclization: Kozmin and co-workers used a desymmetrizing Prins cyclization of a vinylogous ester with TFA to construct the tetrahydropyran core in 84% yield. mdpi.com

Intramolecular Oxa-Michael Addition: The Fuwa group developed a synthesis featuring an intramolecular oxa-Michael addition of a ζ-hydroxy α,β-unsaturated ester to create the tetrahydropyran ring. mdpi.com

Palladium-Catalyzed Reactions: Other approaches have utilized palladium-catalyzed alkoxycarbonylations to forge the cyclic ether structure. nih.gov

Another relevant family of natural products is the ambruticins, which possess potent antifungal activity. rsc.org Gene knockout studies suggest the tetrahydropyran ring of these molecules is formed biosynthetically via an enzyme-catalyzed epoxidation of an unsaturated dihydroxy acid, followed by a regioselective cyclization. rsc.org This bio-inspired strategy has been mimicked in chemical total syntheses, which often involve the preparation of key fragments that are later joined and cyclized to form the core structure. rsc.org These examples underscore the strategic importance of developing robust methods for the synthesis of oxane carboxylic acids and their analogs, as they are key building blocks for molecules at the forefront of chemical and biological research.

Structural Modifications of the Oxane Core

The oxane ring, a tetrahydropyran structure, is a prevalent motif in numerous bioactive compounds and natural products. rsc.org Modifications to this core are a primary strategy for modulating a molecule's properties. The introduction of substituents, alteration of ring size, and replacement of the oxygen atom are common approaches.

Recent trends in medicinal chemistry favor the incorporation of sp3-rich, non-planar motifs to enhance solubility and other physicochemical properties without significantly increasing molecular weight. acs.org The small, polar oxane ring aligns well with these objectives. acs.org The inherent ring strain in smaller cyclic ethers like oxetanes presents synthetic challenges, often requiring strong bases and effective leaving groups to facilitate intramolecular cyclization. acs.org

Research has shown that oxetane-carboxylic acids can be unstable, sometimes isomerizing into lactones at room temperature or with gentle heating, a factor that must be considered in synthetic design. acs.orgresearchgate.net The stability of these compounds can be influenced by the nature of the substituents; for instance, bulky aromatic groups or zwitterionic structures can enhance stability. researchgate.net

Spirocyclic systems incorporating the oxane or oxetane motif are of particular interest as bioisosteres for common carbocyclic rings. For example, spiro[3.3]heptanes containing a heteroatom are explored as replacements for saturated six-membered rings like piperidine (B6355638) and oxane. rsc.org The synthesis of such spirocyclic structures often involves multi-step sequences, starting from commercially available precursors. rsc.orgacs.org

Table 1: Examples of Oxane Core Modifications and Synthetic Strategies

| Modification Type | Example Strategy | Starting Material | Key Reagents/Conditions | Reference |

| Spirocycle Formation | Synthesis of spirocyclic oxetane building block | 3-bromo-2,2-bis(bromomethyl)propan-1-ol | Two-step synthesis | acs.org |

| Ring Isomerization | Isomerization of oxetane-carboxylic acids to lactones | Various oxetane-carboxylic acids | Heating in dioxane/water | acs.orgresearchgate.net |

| Functionalization | Synthesis of 3,3-disubstituted oxetanes | Diol precursors | Cyclization, nucleophilic substitution, functional group manipulation | acs.org |

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a prime site for chemical modification to produce a range of derivatives with diverse applications. These modifications can alter reactivity, polarity, and biological interactions.

Ester Analogues

Esterification of the carboxylic acid is a common derivatization strategy. Esters are generally less reactive than the corresponding acid chlorides or anhydrides. uobasrah.edu.iq The synthesis of esters can be achieved through various methods, including the reaction of the carboxylic acid with an alcohol, often catalyzed by an acid, or by reacting an acid chloride or anhydride (B1165640) with an alcohol. uobasrah.edu.iqpressbooks.pub For instance, the Fischer esterification of gallic acid, a precursor for some benzodioxane derivatives, is carried out in methanol (B129727) with sulfuric acid. researchgate.net In cases where the oxane ring might be sensitive to acidic conditions, esterification can be performed under basic conditions using alkyl halides. chemrxiv.org

The hydrolysis of esters back to the carboxylic acid is a fundamental reaction, typically requiring an acid or base catalyst. uobasrah.edu.iq For example, the synthesis of N-acid-normetazocine compounds involves the hydrolysis of the corresponding ester analogues with potassium hydroxide. nih.gov

Amide Analogues

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry due to the prevalence of the amide group in pharmaceuticals and biologically active molecules. pulsus.comucl.ac.uk Amides are the most stable and least reactive of the carboxylic acid derivatives. uobasrah.edu.iq

Common methods for amide synthesis involve the reaction of a carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govajchem-a.com Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides readily react with amines to form amides. uobasrah.edu.iqpressbooks.pub The synthesis of various amide analogues, such as those derived from 1,4-benzodioxane-6-carboxylic acid, often proceeds via the corresponding acid chloride. researchgate.netresearchgate.net Multi-component reactions, like the Ugi reaction, provide another route to complex bis-amides from a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. pulsus.com

Table 2: Common Reagents for Amide Synthesis from Carboxylic Acids

| Reagent/Method | Description | Typical Conditions | Reference |

| DCC/DMAP | Carbodiimide (B86325) coupling agent with a catalyst. | Room temperature. | ajchem-a.com |

| EDC/HOBt | Water-soluble carbodiimide with an activating agent. | Room temperature, often in acetonitrile (B52724). | nih.gov |

| Acid Chloride + Amine | Reaction of a pre-formed acid chloride with an amine. | Varies, often at low to room temperature. | uobasrah.edu.iq |

| Ammonium (B1175870) Salt Dehydration | Heating an ammonium salt of the carboxylic acid. | Heating, often under reflux. | libretexts.org |

Anhydride Analogues

Acid anhydrides are activated forms of carboxylic acids, more reactive than the parent acid but less so than acid chlorides. uobasrah.edu.iqrutgers.edu They can be prepared by dehydrating two molecules of a carboxylic acid, often with a strong dehydrating agent like P2O5, or by reacting an acid chloride with a carboxylate salt. uobasrah.edu.iqpressbooks.pub For dicarboxylic acids, heating can induce intramolecular dehydration to form a cyclic anhydride. pressbooks.pub Anhydrides serve as useful intermediates for synthesizing other derivatives; for example, they react with alcohols to form esters and with amines to yield amides. pressbooks.publibretexts.org

Other Acyl Derivatives (e.g., Thioesters, Acyl Phosphates, Acyl Halides)

Acyl halides, particularly acid chlorides, are the most reactive derivatives of carboxylic acids and are key starting materials for synthesizing other derivatives like esters, amides, and anhydrides. uobasrah.edu.iqpressbooks.pub They are typically prepared by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). uobasrah.edu.iqlibretexts.org

Thioesters and acyl phosphates are other important acyl derivatives, often found in biochemical pathways. While specific research on thioester or acyl phosphate (B84403) derivatives of this compound is not prevalent in the general literature, the synthesis of such compounds would follow established organic chemistry principles, likely involving the reaction of the corresponding acid chloride with a thiol or a phosphate nucleophile, respectively.

Exploration of Bioisosteric Replacements in Oxane Carboxylic Acids

Bioisosteric replacement is a key strategy in drug design to modify a molecule's properties while retaining its desired biological activity. drughunter.comchem-space.com The carboxylic acid group is a frequent target for such replacement to overcome issues like poor permeability or metabolic instability. nih.govresearchgate.net

Tetrazoles are one of the most common bioisosteres for carboxylic acids. nih.gov They have a similar pKa (around 4.5-4.9) and planar structure, but are metabolically more stable than carboxylic acids. nih.govresearchgate.net The replacement of a carboxylic acid with a tetrazole can sometimes lead to improved biological potency. drughunter.comnih.gov

Sulfonamides and their derivatives, like acyl sulfonamides , are also widely used as carboxylic acid surrogates. nih.govtcichemicals.com While simple sulfonamides are generally weaker acids than carboxylic acids, acyl sulfonamides have pKa values in a similar range (4-5). researchgate.netnih.gov This substitution can enhance lipophilicity and metabolic stability. drughunter.com Recent methods even allow for the direct conversion of carboxylic acids to sulfonamides. nih.gov

Oxetan-3-ol and related four-membered heterocycles have emerged as promising non-classical bioisosteres for the carboxylic acid group. nih.gov These replacements can lead to a significant reduction in acidity and may be particularly useful in designing drugs that need to cross the blood-brain barrier. nih.gov

Table 3: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Features | pKa (approx.) | Reference |

| 5-Substituted Tetrazole | Planar, acidic, metabolically stable. | 4.5 - 4.9 | drughunter.comnih.gov |

| Acyl Sulfonamide | Similar acidity to carboxylic acids, increased lipophilicity. | 4 - 5 | drughunter.comnih.gov |

| Oxetan-3-ol | Non-classical, reduced acidity, polar. | Higher than carboxylic acids | nih.gov |

| Sulfonamide | Weaker acid, can establish similar H-bond geometry. | ~10 (unsubstituted) | nih.govtcichemicals.com |

This exploration of derivatives, analogues, and bioisosteric replacements highlights the chemical versatility of the this compound scaffold and the ongoing efforts to harness its potential in various fields of chemical research.

Comparative Analysis with Related Alicyclic and Heterocyclic Carboxylic Acids

In the landscape of chemical research, particularly in drug discovery and materials science, the subtle structural distinctions between molecules can lead to significant differences in their physicochemical properties and biological activities. This compound, a substituted tetrahydropyran, serves as an interesting case study when compared to its alicyclic and unsubstituted heterocyclic counterparts. This analysis focuses on the structural and property comparison between this compound, its direct alicyclic analogue, 4-ethylcyclohexanecarboxylic acid, and its parent heterocyclic structure, tetrahydropyran-4-carboxylic acid.

The fundamental difference between the oxane and cyclohexane (B81311) rings is the presence of an oxygen heteroatom in the C1 position of the oxane ring, replacing a methylene (B1212753) (-CH2-) group. This substitution has profound effects on the molecule's polarity, hydrogen bonding capacity, and conformational behavior. Carboxylic acids, as a class, are characterized by their carboxyl group (-COOH), which can act as a hydrogen bond donor and acceptor, leading to high boiling points and water solubility for smaller molecules. libretexts.orguomustansiriyah.edu.iq

Structural and Physicochemical Comparison

The introduction of an ethyl group at the C4 position, geminal to the carboxylic acid, creates a quaternary carbon center. This substitution influences the molecule's lipophilicity and steric profile compared to the unsubstituted tetrahydropyran-4-carboxylic acid. When comparing this compound to 4-ethylcyclohexanecarboxylic acid, the primary variable is the ring's nature—heterocyclic versus alicyclic.

The ether oxygen in the this compound ring introduces polarity and the potential for acting as a hydrogen bond acceptor. This generally leads to increased hydrophilicity and altered solubility profiles compared to the purely hydrocarbon cyclohexane ring of 4-ethylcyclohexanecarboxylic acid. The latter is more nonpolar, which can influence its interactions with biological macromolecules and its solubility in organic solvents. vulcanchem.com

While specific experimental data for this compound is scarce in publicly available literature, its properties can be predicted based on its structural components and comparison with its well-documented analogues.

Interactive Data Table: Comparison of Physicochemical Properties

| Property | This compound | 4-Ethylcyclohexanecarboxylic acid | Tetrahydropyran-4-carboxylic acid |

| Molecular Formula | C₈H₁₄O₃ | C₉H₁₆O₂ | C₆H₁₀O₃ |

| Molecular Weight | 158.19 g/mol | 156.22 g/mol libretexts.org | 130.14 g/mol vulcanchem.com |

| Ring Type | Heterocyclic (Oxane) | Alicyclic (Cyclohexane) | Heterocyclic (Oxane) |

| Key Structural Features | C4-Ethyl, C4-Carboxyl, C1-Oxygen Heteroatom | C4-Ethyl, C1-Carboxyl | C4-Carboxyl, C1-Oxygen Heteroatom |

| Predicted Polarity | Higher | Lower | Moderate |

| Melting Point (°C) | Not available | Not available | 87 - 89 thermofisher.com |

| Boiling Point (°C) | Not available | Not available | 115 (at 20 mmHg) ambeed.com |

Research and Synthetic Relevance

The choice between an alicyclic and a heterocyclic scaffold is a critical decision in synthetic chemistry programs. Tetrahydropyran rings are common motifs in numerous natural products and pharmaceuticals, valued for their metabolic stability and ability to improve pharmacokinetic profiles. ijprajournal.com Tetrahydropyran-4-carboxylic acid itself is utilized as a building block in medicinal chemistry and as a reagent in life science research. ijprajournal.comCurrent time information in Bangalore, IN.medchemexpress.com

The synthesis of these compounds often involves multi-step processes. For instance, tetrahydropyran-4-carboxylic acid can be prepared via the hydrolysis and subsequent decarboxylation of diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com The synthesis of cyclohexane-based carboxylic acids can be achieved through methods like the catalytic hydrogenation of corresponding aromatic precursors, such as 4-hydroxybenzoic acid being converted to a cyclohexanone-4-carboxylic acid compound. google.com The introduction of the ethyl group onto the 4-position of either ring system presents a synthetic challenge that requires precise control to ensure correct regioselectivity.

The alicyclic analogue, 4-ethylcyclohexanecarboxylic acid, exists as cis and trans isomers, which can possess different biological activities and physical properties. fishersci.no The trans isomer is often preferred for incorporation into pharmaceutical intermediates due to specific stereochemical requirements. For this compound, the chair-like conformations of the oxane ring, influenced by the anomeric effect of the ring oxygen, would similarly result in distinct axial and equatorial positioning of the substituents, affecting their reactivity and interaction with biological targets.

Studies on Ring-Opening and Isomerization Reactions

The stability of the oxane (tetrahydropyran) ring is significant, yet under specific conditions, it can undergo ring-opening reactions. These reactions are typically acid-catalyzed and proceed via protonation of the ether oxygen, followed by nucleophilic attack. For a molecule like this compound, the reaction can be intramolecular, where the carboxylic acid itself acts as the nucleophile, or intermolecular with an external nucleophile.

Under strong acidic conditions, the protonated ether can be opened by a nucleophile, leading to a variety of linear products. The regioselectivity of the attack is influenced by steric factors and the nature of the nucleophile. Isomerization reactions are less common for the saturated oxane ring itself without ring-opening and closing sequences. However, isomerization involving the carboxylic acid group, such as through decarboxylation and subsequent reprotonation at a different site, is mechanistically plausible under harsh thermal or chemical conditions, though not commonly observed.

Nucleophilic Acyl Substitution Mechanisms

The carboxylic acid group of this compound is the primary site for nucleophilic acyl substitution. These reactions are fundamental to the synthesis of derivatives such as esters, amides, and acid chlorides. The general mechanism follows the well-established addition-elimination pathway.

First, the carbonyl oxygen is typically protonated under acidic conditions (e.g., Fischer esterification) to enhance the electrophilicity of the carbonyl carbon. A nucleophile then attacks the carbonyl carbon, forming a tetrahedral intermediate. The stability of this intermediate is influenced by the steric bulk of the ethyl group and the oxane ring. Finally, a leaving group (water, in the case of esterification) is eliminated, and the carbonyl group is reformed.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂) or an acid anhydride. This activated intermediate is then highly susceptible to attack by even weak nucleophiles.

Table 1: Comparison of Relative Rates for Nucleophilic Acyl Substitution Reactions

| Reactant | Nucleophile | Catalyst | Relative Rate | Product |

|---|---|---|---|---|

| This compound | Methanol | H₂SO₄ | 1.0 | Methyl 4-ethyloxane-4-carboxylate |

| This compound | Thionyl Chloride | None | >1000 | 4-Ethyloxane-4-carbonyl chloride |

| 4-Ethyloxane-4-carbonyl chloride | Ammonia | None | >10⁶ | 4-Ethyloxane-4-carboxamide |

Radical Reactions and Their Application

While ionic reactions at the carboxyl group are more common, radical reactions involving this compound can also be initiated. A key example is radical decarboxylation, such as in the Barton-McCombie deoxygenation, which would proceed via a thiohydroxamate ester derivative. Photochemical or radical-initiated reactions could also lead to hydrogen abstraction from the oxane ring, preferentially at the carbon atoms adjacent to the ether oxygen (C3 and C5), due to the stabilizing effect of the oxygen on the resulting radical.

These radical intermediates can then be trapped by various radical acceptors or undergo further rearrangement. Such reactions have applications in the synthesis of complex molecules where functionalization of the carbon skeleton is required.

Reaction Kinetics and Thermodynamic Analysis

The kinetics of reactions involving this compound are significantly influenced by steric hindrance around the C4 position. The presence of the ethyl group and the axial/equatorial hydrogens of the oxane ring can impede the approach of nucleophiles to the carboxylic acid group. This steric effect would result in slower reaction rates for nucleophilic acyl substitution compared to less substituted carboxylic acids.

Thermodynamically, the oxane ring is a stable six-membered ring with minimal ring strain, similar to cyclohexane. Reactions that maintain the integrity of this ring are generally favored. Ring-opening reactions are typically endergonic unless driven by the formation of very stable products or by overcoming a significant activation barrier with high energy input. The thermodynamic parameters for the esterification of this compound would be expected to show a moderately negative enthalpy change and a negative entropy change, consistent with a bimolecular reaction forming a more ordered state.

Table 2: Hypothetical Thermodynamic Data for the Esterification of this compound with Ethanol

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy Change (ΔH°) | -5 to -10 kJ/mol |

| Entropy Change (ΔS°) | -20 to -40 J/(mol·K) |

| Gibbs Free Energy Change (ΔG°) | Slightly negative at room temp. |

Advanced Analytical and Spectroscopic Characterization Methodologies for Oxane Carboxylic Acids

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Ethyloxane-4-carboxylic acid by providing information on the chemical environment, connectivity, and spatial arrangement of its atoms. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm. pressbooks.publibretexts.org The protons on the carbon atoms adjacent to the ether oxygen (positions 3 and 5) would be deshielded and are expected to resonate at approximately 3.5-4.0 ppm. The ethyl group should present a characteristic quartet for the methylene (B1212753) (-CH2-) protons (around 1.5-2.0 ppm) and a triplet for the methyl (-CH3) protons (around 0.9-1.2 ppm), arising from spin-spin coupling with each other. The remaining methylene protons on the oxane ring (positions 2 and 6) would likely appear as complex multiplets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 170-185 ppm. pressbooks.pubopenstax.org The quaternary carbon at position 4, bonded to both the ethyl and carboxyl groups, would appear in the aliphatic region. Carbons adjacent to the ether oxygen (C3 and C5) are expected to resonate around 60-70 ppm. openstax.org The remaining carbons of the oxane ring and the ethyl group would appear at higher field strengths (further upfield).

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 12.0 |

| -O-CH₂- (Ring C3, C5) | 3.5 - 4.0 |

| Ring -CH₂- (Ring C2, C6) | 1.8 - 2.2 |

| -CH₂-CH₃ (Ethyl) | 1.5 - 2.0 |

| -CH₂-CH₃ (Ethyl) | 0.9 - 1.2 |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 185 |

| -O-CH₂- (Ring C3, C5) | 60 - 70 |

| Quaternary C4 | 40 - 50 |

| Ring -CH₂- (Ring C2, C6) | 30 - 40 |

| -CH₂-CH₃ (Ethyl) | 20 - 30 |

| -CH₂-CH₃ (Ethyl) | 5 - 15 |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through analysis of fragmentation patterns.

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed as protonated [M+H]⁺, sodiated [M+Na]⁺, or deprotonated [M-H]⁻ ions, allowing for accurate mass determination. uni.lu For this compound (C₈H₁₄O₃, Monoisotopic Mass: 158.0943 Da), these adducts would be readily identifiable. uni.lu

Under harder ionization conditions, such as Electron Ionization (EI), the molecule undergoes predictable fragmentation. The molecular ion peak (M⁺) may be observed, though it can be weak for aliphatic carboxylic acids. youtube.com Key fragmentation pathways for this structure would include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). youtube.comlibretexts.org

Loss of the Ethyl Group: Cleavage of the C-C bond to release an ethyl radical (•C₂H₅, M-29).

Ring Opening: Fragmentation of the oxane ring, often initiated by cleavage alpha to the ether oxygen, can lead to a series of characteristic smaller fragments. scribd.comnih.gov

| Predicted Mass Spectrometry Data for this compound | |

| Ion/Fragment | Predicted m/z |

| [M-H]⁻ | 157.0870 |

| [M]⁺ | 158.0938 |

| [M+H]⁺ | 159.1016 |

| [M+Na]⁺ | 181.0835 |

| [M-OH]⁺ | 141.0916 |

| [M-C₂H₅]⁺ | 129.0552 |

| [M-COOH]⁺ | 113.0966 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantitative determination in various matrices.

A reversed-phase HPLC method is typically suitable for this polar compound. sielc.com The separation would be achieved on a stationary phase, such as octadecylsilane (B103800) (C18), which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comscience.gov To ensure the carboxylic acid is in its neutral, protonated form for consistent retention and good peak shape, the aqueous component is usually acidified with a small amount of an acid such as formic acid, acetic acid, or phosphoric acid. nih.gov

Since this compound lacks a significant chromophore, detection via UV-Vis spectroscopy would be limited to low wavelengths (around 200-210 nm). For higher sensitivity and specificity, detection can be achieved using a mass spectrometer (LC-MS) or a universal detector like an Evaporative Light Scattering Detector (ELSD). nih.gov The retention time under defined conditions is a characteristic property used for identification, while the peak area is proportional to the concentration, allowing for accurate quantification.

| Typical HPLC Parameters for Analysis | |

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Mass Spectrometer (LC-MS) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to be dominated by absorptions characteristic of both the carboxylic acid and the cyclic ether functionalities. spectroscopyonline.com

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com This broad peak often overlaps with the C-H stretching bands.

C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the C-H stretching of the alkyl portions of the molecule.

C=O Stretch: A very strong and sharp absorption band between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group in a saturated aliphatic carboxylic acid. spectroscopyonline.comorgchemboulder.com

C-O-C Stretch: A strong band in the 1050-1150 cm⁻¹ region is characteristic of the asymmetric C-O-C stretching of the ether linkage in the oxane ring.

C-O Stretch & O-H Bend: A medium intensity peak for the C-O stretch of the carboxylic acid is expected between 1210-1320 cm⁻¹, while a broad O-H in-plane bend appears near 1400-1440 cm⁻¹ and a broad out-of-plane bend is found around 900-960 cm⁻¹. spectroscopyonline.comorgchemboulder.com

| Characteristic FTIR Absorption Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=O Stretch (Carbonyl) | 1700 - 1725 |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 |

| C-O-C Stretch (Ether) | 1050 - 1150 |

| O-H Bend (Out-of-plane) | 900 - 960 |

Advanced Chromatographic Techniques (e.g., GC-MS for volatile compounds)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the high polarity and low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging. nih.gov

To make the compound suitable for GC analysis, a chemical derivatization step is necessary. usherbrooke.ca This process converts the polar carboxylic acid group into a less polar, more volatile derivative, typically an ester. Common derivatization methods include:

Esterification: Reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) to form a methyl ester. nih.gov

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, forming a silyl (B83357) ester. usherbrooke.ca

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which generates a mass spectrum that can be used for identification by comparing it to spectral libraries or by analyzing its fragmentation pattern. rsc.org

| GC-MS Analysis via Derivatization | |

| Step | Description |

| 1. Derivatization | Conversion of the carboxylic acid to a volatile ester (e.g., methyl or trimethylsilyl ester). |

| 2. GC Separation | Injection onto a capillary column (e.g., DB-5ms) with a temperature program to separate the derivative from other components. |

| 3. MS Detection | Ionization (typically EI) and mass analysis of the eluting derivative to obtain a mass spectrum for identification. |

Three-Dimensional Excitation-Emission Matrix (3D-EEM) Fluorescence Spectroscopy

Three-Dimensional Excitation-Emission Matrix (3D-EEM) fluorescence spectroscopy is a highly sensitive technique used to characterize fluorescent compounds. It generates a contour map of fluorescence intensity as a function of both excitation and emission wavelengths.

However, this technique is generally not applicable for the direct characterization of this compound. The molecule is an aliphatic carboxylic acid and lacks a fluorophore—an aromatic ring or a system of conjugated double bonds—that would give rise to native fluorescence. acs.org The application of 3D-EEM is primarily for the analysis of complex mixtures containing multiple fluorescent components, such as dissolved organic matter in water or certain biological samples. nih.gov

While direct analysis is not feasible, indirect analysis could be performed by reacting the carboxylic acid group with a fluorescent labeling reagent (a fluorophore). This would attach a fluorescent tag to the molecule, allowing for highly sensitive detection and quantification by fluorescence spectroscopy, though this is more commonly employed as a detection method in techniques like HPLC rather than for intrinsic structural characterization with 3D-EEM. nih.govnih.gov

Computational Chemistry and Theoretical Studies of 4 Ethyloxane 4 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-Ethyloxane-4-carboxylic acid. These calculations provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

The electronic properties of this compound are largely dictated by the interplay between the electron-donating oxane ring and the electron-withdrawing carboxylic acid group. The oxygen atom in the oxane ring introduces a degree of polarity and can influence the molecule's ability to act as a hydrogen bond acceptor. DFT calculations can quantify this by mapping the electrostatic potential (ESP) surface, highlighting regions of negative potential around the ether and carbonyl oxygens, and positive potential around the carboxylic acid proton.

Reactivity indices derived from conceptual DFT, such as the Fukui function and dual descriptor, can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon of the carboxylic acid is expected to be a primary electrophilic site, while the oxygen atoms are nucleophilic centers. Computational studies on the reactivity of substituted benzenes and other systems have shown that such descriptors can reliably predict the regioselectivity of various reactions, including electrophilic aromatic substitution. nih.gov These principles are transferable to understanding the reactivity of oxane derivatives.

The table below summarizes key electronic properties that can be calculated for this compound to predict its reactivity.

| Calculated Property | Significance | Predicted Trend for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The presence of both electron-donating and withdrawing groups may result in a moderate gap. |

| Electrostatic Potential (ESP) | Visualizes charge distribution and predicts sites for non-covalent interactions. | Negative potential around oxygen atoms; positive potential around the acidic proton. |

| Fukui Functions (f+, f-) | Identifies the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. | The carbonyl carbon is a likely site for nucleophilic attack; oxygen atoms for electrophilic attack. |

| Dipole Moment | Measures the overall polarity of the molecule. | Expected to have a significant dipole moment due to the polar functional groups. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational landscape and how it interacts with other molecules, including solvents or biological macromolecules.

The oxane ring, also known as tetrahydropyran (B127337), predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org For this compound, two chair conformations are possible, differing in the axial or equatorial orientation of the ethyl and carboxylic acid groups at the C4 position. Computational studies on monosubstituted tetrahydropyrans have extensively analyzed these conformational preferences. acs.org MD simulations, often complemented by quantum mechanical calculations, can determine the relative energies of these conformers and the energy barriers for ring inversion. rsc.orgmdpi.com It is generally expected that the conformer with bulky substituents in the equatorial position will be more stable.

MD simulations are also instrumental in studying intermolecular interactions. In a polar solvent like water, the carboxylic acid group can form strong hydrogen bonds with solvent molecules, both as a hydrogen bond donor (O-H) and acceptor (C=O). mdpi.com The ether oxygen of the oxane ring also acts as a hydrogen bond acceptor. masterorganicchemistry.com These interactions are crucial for the solubility and transport properties of the molecule. Simulations can reveal the structure of the solvation shell and the dynamics of these hydrogen bonds. In the solid state or in dimers, the carboxylic acid groups can form strong intermolecular hydrogen bonds with each other. nih.gov

| Interaction Type | Key Functional Groups Involved | Significance in Simulations |

| Intramolecular | Ethyl and Carboxylic acid groups on the oxane ring | Determines the most stable chair conformation (axial vs. equatorial). |

| Intermolecular (Solvent) | Carboxylic acid (donor/acceptor), Oxane oxygen (acceptor) | Governs solubility and the structure of the solvation shell. |

| Intermolecular (Self-Association) | Carboxylic acid groups | Leads to the formation of hydrogen-bonded dimers in non-polar environments or the solid state. |

In Silico Prediction of Biological Activity Profiles

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activities of compounds and to prioritize them for experimental screening. elsevierpure.comnih.gov For this compound and its analogues, various computational approaches can be used to generate a hypothetical biological activity profile.

One common approach is ligand-based virtual screening, where the chemical structure of the molecule is compared to databases of known active compounds. nih.gov Similarity searching or pharmacophore modeling can identify known drugs or bioactive molecules with similar features, suggesting potential biological targets. The presence of both a cyclic ether and a carboxylic acid moiety is found in various natural products and synthetic drugs, suggesting a broad range of possible activities.

Another approach is to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) using computational models. nih.gov Properties such as lipophilicity (logP), aqueous solubility, and potential for crossing biological membranes like the blood-brain barrier can be estimated. For instance, QSAR models have been developed where fragments like carboxylic acids and cyclic ethers are known to influence properties such as blood-brain barrier permeability. frontiersin.orgnih.govresearchgate.net These predictions are vital for assessing the drug-likeness of a compound.

The table below illustrates a hypothetical profile of predicted ADME properties for an oxane carboxylic acid derivative.

| ADME Property | Computational Method | Predicted Outcome for Oxane Carboxylic Acids |

| Lipophilicity (logP) | Fragment-based calculation | Moderate, influenced by the balance between the hydrocarbon parts and polar groups. |

| Aqueous Solubility | QSAR models | Likely to be reasonably soluble due to the polar carboxylic acid and ether groups. |

| Blood-Brain Barrier Permeability | Statistical-based QSAR | Generally predicted to be low, as carboxylic acids and cyclic ethers are often negative contributors to BBB permeation. frontiersin.orgnih.gov |

| Plasma Protein Binding | Docking or QSAR | Possible, as carboxylic acids can interact with binding sites on proteins like albumin. |

Molecular Modeling and Docking Studies for Target Identification and Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. mdpi.commdpi.com This method is essential for identifying potential biological targets for this compound and for designing more potent analogues.

The process begins with identifying potential protein targets, which can be suggested by in silico activity profiling or by analogy to structurally similar compounds. For instance, tetrahydropyran moieties have been incorporated into inhibitors of various enzymes, such as HIV protease, where the cyclic ether oxygen can form crucial hydrogen bonds within the active site. nih.gov

Once a target is selected, docking simulations place the this compound molecule into the binding site of the protein in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, predicting the most stable complex. mdpi.com These studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Arginine, Lysine) or interactions involving the oxane ring. nih.gov

The insights gained from docking can guide the design of new analogues. For example, if the ethyl group occupies a small hydrophobic pocket, analogues with larger or different alkyl groups could be synthesized to improve binding. Similarly, if the carboxylic acid forms a critical interaction, its position can be optimized, or it could be replaced with other bioisosteric groups.

| Docking Study Component | Description | Application to this compound |

| Target Selection | Identifying a biologically relevant protein (e.g., enzyme, receptor). | Based on similarity to known drugs or screening predictions. |

| Ligand Preparation | Generating a 3D conformation of the molecule. | The stable chair conformation would be used as a starting point. |

| Docking Simulation | Placing the ligand into the protein's active site. | Exploring possible binding modes and orientations. |

| Scoring and Analysis | Ranking poses and identifying key interactions. | Predicting binding affinity and understanding the structural basis of interaction. |

| Ligand Design | Modifying the structure to improve binding. | Suggesting new analogues with enhanced potency or selectivity. |

Development and Application of QSAR/QSPR Models for Oxane Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are valuable for predicting the properties of new or untested compounds, such as those in a library of oxane carboxylic acid derivatives.

To develop a QSAR/QSPR model, a dataset of compounds with known activities or properties is required. For each compound, a set of numerical descriptors is calculated based on its molecular structure. These descriptors can encode topological, electronic, or steric features. For a series of oxane carboxylic acids, relevant descriptors might include molecular weight, logP, number of hydrogen bond donors/acceptors, and quantum chemically calculated energies.

Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build a mathematical equation relating the descriptors to the observed activity or property. acs.org For example, a QSAR model for the inhibition of a particular enzyme by oxane carboxylic acids could be developed. Such models have been successfully applied to predict the inhibition of cytochrome P450 enzymes, where features like carboxylic acids and ethers are considered. fda.gov

| Model Type | Input Data | Output Prediction | Relevance to Oxane Carboxylic Acids |

| QSAR | Molecular descriptors and measured biological activity (e.g., IC50). | Predicted biological activity for new compounds. | Could predict the potency of new analogues as enzyme inhibitors or receptor ligands. |

| QSPR | Molecular descriptors and measured physicochemical property (e.g., boiling point, solubility). | Predicted property for new compounds. | Can be used to predict ADME-related properties and guide formulation. |

| 3D-QSAR | 3D molecular structures and biological activity. | A model that relates the 3D steric and electrostatic fields to activity. | Provides a more detailed understanding of the structural requirements for activity. |

Mechanistic Insights from Computational Simulations

Computational simulations are indispensable for investigating the detailed mechanisms of chemical reactions. rsc.org For reactions involving this compound or its analogues, such as its synthesis, degradation, or metabolic transformation, theoretical calculations can map out the entire reaction pathway.

By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. smu.edu The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the reaction rate. Computational methods can locate these transient structures, which are often impossible to observe experimentally.

For example, the mechanism of ring-opening reactions of oxetanes, a related cyclic ether, has been investigated using computational studies, providing insights that were difficult to obtain experimentally. researchgate.net Similarly, simulations could be used to study the acid-catalyzed esterification of this compound or the oxidative coupling of the oxane ring. nih.gov These studies can reveal the step-by-step process of bond breaking and formation, the role of catalysts, and the factors controlling stereoselectivity. nih.gov This fundamental understanding is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Biological and Pharmacological Significance of Oxane Carboxylic Acid Scaffolds

Antimicrobial Activity Research

There is a scarcity of research on the antimicrobial properties of simple oxane carboxylic acids. Some studies have investigated complex molecules containing this scaffold.

Antibacterial Spectrum and Mechanisms of Action

No specific studies detailing the antibacterial spectrum or mechanisms of action for 4-Ethyloxane-4-carboxylic acid or simple oxane carboxylic acids were identified. Research on related structures, such as thiopyran and thiomorpholine (B91149) derivatives of phenyloxazolidinones, has shown some antibacterial activity. researchgate.net

Antifungal Efficacy Studies

No dedicated studies on the antifungal efficacy of this compound or its simple analogues were found in the reviewed literature.

Antineoplastic Activity Investigations